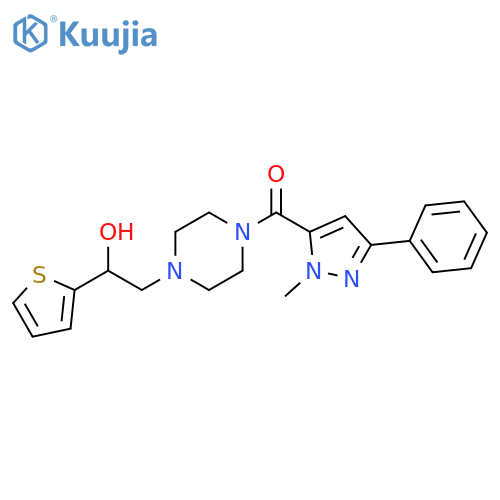

Cas no 1251551-35-5 (2-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol)

1251551-35-5 structure

商品名:2-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol

CAS番号:1251551-35-5

MF:C21H24N4O2S

メガワット:396.505863189697

CID:6451722

2-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol

- [4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone

-

- インチ: 1S/C21H24N4O2S/c1-23-18(14-17(22-23)16-6-3-2-4-7-16)21(27)25-11-9-24(10-12-25)15-19(26)20-8-5-13-28-20/h2-8,13-14,19,26H,9-12,15H2,1H3

- InChIKey: WULJQVANTWJCGP-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(CC(O)C2SC=CC=2)CC1)(C1=CC(C2=CC=CC=C2)=NN1C)=O

2-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6031-0061-5mg |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-15mg |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-3mg |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-10μmol |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-2mg |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-30mg |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-20μmol |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-1mg |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-4mg |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0061-2μmol |

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol |

1251551-35-5 | 2μmol |

$57.0 | 2023-09-09 |

2-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1251551-35-5 (2-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2230780-65-9(IL-17A antagonist 3)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬